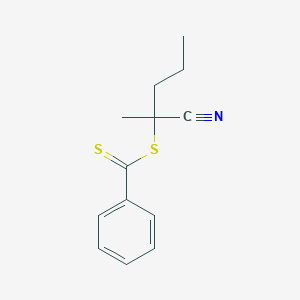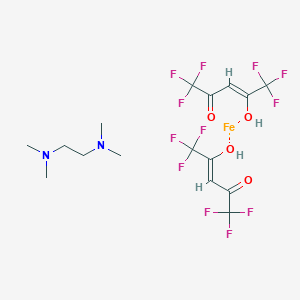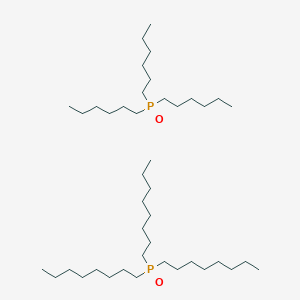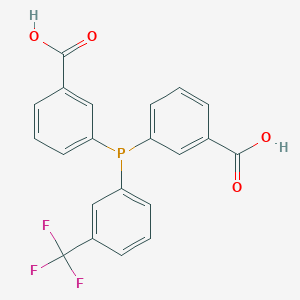![molecular formula C18H11Fe3O16 B6309821 Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate] CAS No. 1257379-83-1](/img/structure/B6309821.png)
Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Iron(III) 1,3,5-benzenetricarboxylate hydrate, also known as Iron trimesate, is primarily a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products .
Mode of Action
Iron(III) 1,3,5-benzenetricarboxylate hydrate acts as an active and heterogeneous catalyst for both oxidative cyclization of methylenebisnaphthols and a modern tandem process (an in situ oxidation-aminal formation-oxidation sequence) . It interacts with its targets by accelerating the rate of the chemical reactions without being consumed in the process .
Biochemical Pathways
The compound affects the biochemical pathways involved in the oxidative cyclization of methylenebisnaphthols and a modern tandem process . It facilitates these reactions, leading to the formation of desired products .
Result of Action
The result of the action of Iron(III) 1,3,5-benzenetricarboxylate hydrate is the successful catalysis of the chemical reactions it is involved in . It enables the transformation of reactants into products, thereby driving the reactions to completion .
Action Environment
The action of Iron(III) 1,3,5-benzenetricarboxylate hydrate can be influenced by various environmental factors. For instance, the temperature and pressure of the reaction environment can affect the rate and efficiency of the catalysis . Additionally, the presence of other substances in the reaction mixture can also impact the catalytic activity of the compound .
Biochemical Analysis
Biochemical Properties
Iron(III) 1,3,5-benzenetricarboxylate hydrate has been shown to be an active and heterogeneous catalyst for both oxidative cyclization of methylenebisnaphthols and a modern tandem process (an in situ oxidation-aminal formation-oxidation sequence) . This suggests that Iron(III) 1,3,5-benzenetricarboxylate hydrate can interact with various enzymes and proteins to facilitate these reactions.
Molecular Mechanism
Its role as a catalyst suggests that it may exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and inducing changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(III) 1,3,5-benzenetricarboxylate hydrate is typically synthesized through solvothermal methods. The process involves dissolving iron(III) chloride and 1,3,5-benzenetricarboxylic acid in a mixture of solvents such as water, ethanol, or dimethylformamide (DMF). The mixture is then heated in an autoclave at temperatures ranging from 100°C to 200°C for several hours. After cooling, the product is filtered, washed, and dried to obtain the porous MOF.
Industrial Production Methods: For industrial-scale production, continuous flow synthesis and microwave-assisted synthesis are employed to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production time.
Chemical Reactions Analysis
Types of Reactions: Iron Trimesate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) are employed.
Substitution: Substituting groups can be introduced using different reagents depending on the desired functional group.
Major Products Formed:
Oxidation: Formation of iron(III) oxide or iron(III) hydroxide.
Reduction: Production of iron(II) compounds.
Substitution: Introduction of various functional groups, leading to modified MOFs with tailored properties.
Scientific Research Applications
Iron Trimesate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a support for other catalytic materials.
Biology: Employed in drug delivery systems due to its biocompatibility and high porosity.
Medicine: Investigated for its potential use in targeted drug delivery and imaging.
Industry: Utilized in gas storage and separation, particularly for hydrogen and methane storage.
Comparison with Similar Compounds
ZIF-8
UiO-66
HKUST-1
Iron Trimesate stands out due to its high stability, large pore size, and versatility in various applications, making it a valuable material in scientific research and industry.
Properties
CAS No. |
1257379-83-1 |
|---|---|
Molecular Formula |
C18H11Fe3O16 |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
benzene-1,3,5-tricarboxylate;iron(3+);oxygen(2-);hydroxide;dihydrate |
InChI |
InChI=1S/2C9H6O6.3Fe.3H2O.O/c2*10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;;;;;;;/h2*1-3H,(H,10,11)(H,12,13)(H,14,15);;;;3*1H2;/q;;3*+3;;;;-2/p-7 |
InChI Key |
SMLBFMJBZCXCLA-UHFFFAOYSA-G |
SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.[OH-].[O-2].[Fe+3].[Fe+3].[Fe+3] |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=C(C=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.[OH-].[O-2].[Fe+3].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


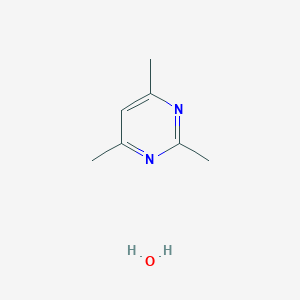
![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)
![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)
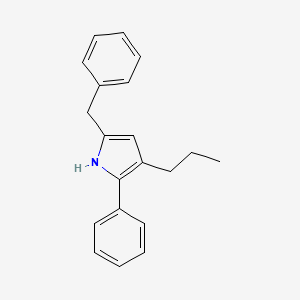
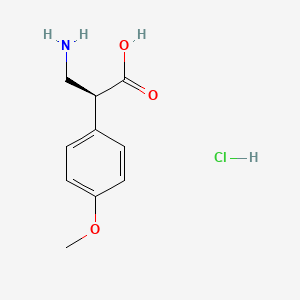
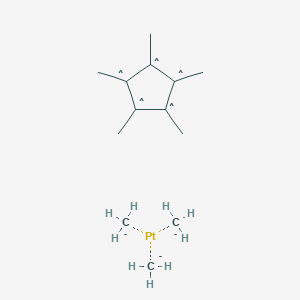
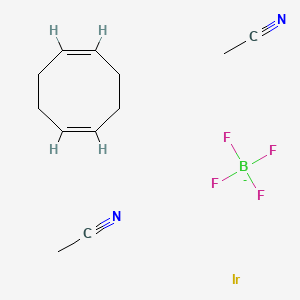
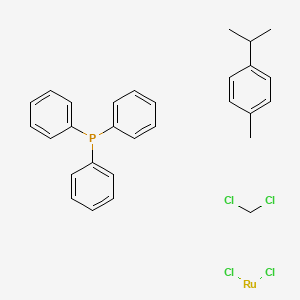
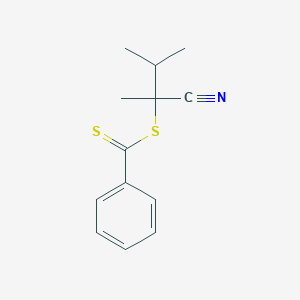
![[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B6309834.png)
